molecular formula C6H9N3O3 B1614673 6-Diazo-5-oxo-norleucine CAS No. 764-17-0

6-Diazo-5-oxo-norleucine

Cat. No.: B1614673
CAS No.: 764-17-0
M. Wt: 171.15 g/mol
InChI Key: YCWQAMGASJSUIP-UHFFFAOYSA-N
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Description

6-Diazo-5-oxo-norleucine is a non-proteinogenic amino acid that was originally isolated from the soil bacterium Streptomyces. It is known for its role as a glutamine antagonist, which means it can inhibit enzymes that utilize glutamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Diazo-5-oxo-norleucine can be synthesized through a multi-step process starting from lysine. The biosynthesis involves three key enzymes in bacteria that convert lysine into this compound . The synthetic route typically involves the diazotization of an amino acid precursor followed by oxidation and other chemical transformations to introduce the diazo and oxo functional groups.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of advanced bioreactors for microbial fermentation and subsequent chemical processing steps.

Chemical Reactions Analysis

Types of Reactions: 6-Diazo-5-oxo-norleucine undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of the diazo group, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and reactivity.

Common Reagents and Conditions:

Major Products: The reactions of this compound can lead to the formation of various derivatives, depending on the reagents and conditions used. These derivatives can have different biological activities and properties.

Scientific Research Applications

6-Diazo-5-oxo-norleucine has a wide range of applications in scientific research:

Mechanism of Action

6-Diazo-5-oxo-norleucine exerts its effects by inhibiting enzymes that utilize glutamine. It mimics the structure of glutamine and binds to the active sites of these enzymes, preventing them from catalyzing their normal reactions. This inhibition disrupts various metabolic pathways, leading to the depletion of essential metabolites and ultimately causing cell death . The compound targets several key enzymes, including carbamoyl phosphate synthase, CTP synthase, and mitochondrial glutaminase .

Comparison with Similar Compounds

    Azaserine: Another glutamine antagonist with similar inhibitory effects on glutamine-utilizing enzymes.

    Acivicin: A glutamine analogue that inhibits glutamine-dependent enzymes.

    Methionine Sulfoximine: Inhibits glutamine synthetase and disrupts nitrogen metabolism.

Uniqueness: 6-Diazo-5-oxo-norleucine is unique due to its specific structure, which allows it to effectively inhibit a broad range of glutamine-utilizing enzymes. Its diazo and oxo functional groups contribute to its high reactivity and potency as an enzyme inhibitor .

Properties

IUPAC Name

2-amino-6-diazo-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-17-0, 157-03-9
Record name DL-Diazooxonorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-diazo-5-oxo-L-norleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-DIAZO-5-OXO-DL-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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